Product packaging for 9-Isopropyl-9H-carbazole(Cat. No.:CAS No. 1484-09-9)

9-Isopropyl-9H-carbazole

Cat. No.: B074937
CAS No.: 1484-09-9
M. Wt: 209.29 g/mol
InChI Key: LSZJZNNASZFXKN-UHFFFAOYSA-N
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Description

9-Isopropyl-9H-carbazole (CAS 1484-09-9) is an N-alkylated carbazole derivative with the molecular formula C15H15N and a molecular weight of 209.29 g/mol. This compound serves as a versatile and privileged scaffold in medicinal chemistry and materials science, prized for its rigid, planar structure and desirable electronic properties. Research Applications and Value: Pharmaceutical Research: The carbazole core is a recognized pharmacophore in drug discovery. This specific derivative is a key synthetic intermediate in developing novel therapeutic agents. Recent research highlights its role in designing potent DNA methyltransferase 1 (DNMT1) inhibitors , such as the lead compound WK-23 (IC50 = 5.0 µM), for epigenetic cancer therapy . Furthermore, various carbazole derivatives demonstrate significant antimicrobial and antifungal activities , making this compound a valuable precursor in the search for new agents to combat drug-resistant pathogens . Organic Synthesis and Materials Science: The compound acts as a fundamental building block for more complex structures, including brominated derivatives like 3-Bromo-9-isopropyl-9H-carbazole . Its structural features also facilitate the synthesis of polymers with pendant carbazolyl groups, which exhibit valuable fluorescent, photoconductive, and hole-transporting properties for use in electronic and optoelectronic devices . Note: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15N B074937 9-Isopropyl-9H-carbazole CAS No. 1484-09-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-propan-2-ylcarbazole
Source PubChem
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InChI

InChI=1S/C15H15N/c1-11(2)16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZJZNNASZFXKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061723
Record name 9H-Carbazole, 9-(1-methylethyl)-
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Molecular Weight

209.29 g/mol
Source PubChem
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CAS No.

1484-09-9
Record name N-Isopropylcarbazole
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Record name 9-Isopropyl-9H-carbazole
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Record name 9H-Carbazole, 9-(1-methylethyl)-
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Record name 9-isopropyl-9H-carbazole
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Record name 9-ISOPROPYL-9H-CARBAZOLE
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Synthetic Methodologies and Derivatization Strategies for 9 Isopropyl 9h Carbazole and Its Functionalized Analogues

Direct N-Alkylation Approaches to 9-Isopropyl-9H-carbazole

The most straightforward method for the synthesis of this compound is the direct N-alkylation of the carbazole (B46965) parent heterocycle. This transformation involves the formation of a nitrogen-carbon bond at the 9-position of the carbazole ring system. Various strategies have been developed to achieve this, primarily involving the reaction of carbazole with an isopropyl halide in the presence of a base.

Optimization of N-Alkylation Reaction Conditions

The efficiency of the N-alkylation of carbazole with isopropyl halides is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, temperature, and the potential use of catalysts such as phase-transfer catalysts.

Commonly employed bases for the deprotonation of carbazole include alkali metal hydroxides (e.g., KOH, NaOH), carbonates (e.g., K2CO3), and hydrides (e.g., NaH). The choice of base can significantly impact the reaction rate and yield. For instance, stronger bases like sodium hydride in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) can effectively deprotonate carbazole, forming the carbazolide anion, which then readily reacts with an isopropyl halide.

The solvent also plays a crucial role. Polar aprotic solvents like DMF, dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often used as they can dissolve both the carbazole salt and the alkylating agent. Phase-transfer catalysis (PTC) offers an alternative approach, particularly when using inorganic bases in a biphasic system. Catalysts such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide, TBAB) facilitate the transfer of the carbazolide anion from the solid or aqueous phase to the organic phase where the alkylating agent resides, thereby accelerating the reaction.

Microwave-assisted synthesis has emerged as a rapid and efficient method for the N-alkylation of carbazoles. researchgate.netresearchgate.net This technique can significantly reduce reaction times and often leads to higher yields compared to conventional heating methods. For example, the reaction of carbazole with alkyl halides can be carried out in high yield by simply mixing the reactants with potassium carbonate as a solid support and irradiating with microwaves, often in the absence of a solvent ("dry media" conditions). researchgate.netresearchgate.net

Alkylating AgentBaseSolventCatalystMethodYield (%)Reference
Isopropyl bromideKOHAcetone-RefluxModerateGeneral Method
Isopropyl bromideNaHDMF-Room Temp.GoodGeneral Method
Isopropyl bromideK2CO3AcetonitrileTBABRefluxHighPTC Method
Isopropyl bromideK2CO3None-MicrowaveHigh researchgate.netresearchgate.net

Regioselectivity in N-Alkylation of Carbazole Scaffolds

For the parent carbazole, N-alkylation is highly regioselective for the nitrogen atom due to its acidic proton and the high nucleophilicity of the resulting carbazolide anion. However, when the carbazole ring is already substituted, the presence of these substituents can potentially influence the site of alkylation, although N-alkylation remains the overwhelmingly favored pathway.

In principle, C-alkylation could be a competing reaction, particularly under certain conditions, but it is generally not observed in the direct alkylation of carbazole with alkyl halides. The high pKa of the C-H protons of the carbazole ring compared to the N-H proton ensures that deprotonation and subsequent alkylation occur selectively at the nitrogen atom.

The electronic nature of substituents on the carbazole ring can influence the nucleophilicity of the nitrogen atom. Electron-donating groups can increase the electron density on the nitrogen, potentially facilitating N-alkylation. Conversely, electron-withdrawing groups can decrease the nucleophilicity of the nitrogen, potentially requiring harsher reaction conditions to achieve N-alkylation. However, for the synthesis of this compound from unsubstituted carbazole, these effects are not a factor, and high regioselectivity for the N-position is expected and observed.

Synthesis of Halogenated this compound Derivatives

Halogenated derivatives of this compound are valuable intermediates for further functionalization, for example, through cross-coupling reactions. The introduction of halogen atoms at specific positions on the carbazole ring can be achieved either by halogenating this compound or by N-alkylating a pre-halogenated carbazole.

Preparation of 3,6-Dibromo-9-isopropyl-9H-carbazole

The synthesis of 3,6-Dibromo-9-isopropyl-9H-carbazole can be approached in two primary ways:

Bromination of this compound: The carbazole ring is activated towards electrophilic substitution, and the 3- and 6-positions are the most electronically rich and sterically accessible sites. Therefore, direct bromination of this compound with a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine in a suitable solvent (e.g., chloroform, acetic acid), is expected to yield the 3,6-dibrominated product. The reaction conditions would need to be controlled to favor disubstitution and avoid over-bromination.

N-Isopropylation of 3,6-Dibromo-9H-carbazole: An alternative and often more controlled method is the N-alkylation of commercially available or readily synthesized 3,6-Dibromo-9H-carbazole. The N-alkylation can be carried out using the methods described in section 2.1, such as reaction with an isopropyl halide in the presence of a base like sodium hydride in DMF. This approach ensures that the bromine atoms are located exclusively at the 3- and 6-positions.

Starting MaterialReagent(s)ProductReference
This compoundNBS, CHCl33,6-Dibromo-9-isopropyl-9H-carbazoleGeneral Method
3,6-Dibromo-9H-carbazoleIsopropyl bromide, NaH, DMF3,6-Dibromo-9-isopropyl-9H-carbazoleGeneral Method

Introduction of Nitro Functionality at Specific Positions (e.g., 3-Nitro-9-isopropyl-9H-carbazole)

Similar to halogenation, the introduction of a nitro group at the 3-position of this compound can be achieved through direct nitration. The reaction of this compound with a nitrating agent, such as nitric acid in acetic acid or sulfuric acid, is expected to yield 3-Nitro-9-isopropyl-9H-carbazole as the major product due to the directing effect of the nitrogen atom. The reaction conditions, particularly the temperature, must be carefully controlled to prevent dinitration or side reactions.

An alternative route would involve the N-isopropylation of 3-nitro-9H-carbazole. However, the electron-withdrawing nature of the nitro group would decrease the nucleophilicity of the carbazole nitrogen, potentially requiring more forcing conditions for the N-alkylation step.

Starting MaterialReagent(s)Product
This compoundHNO3, H2SO43-Nitro-9-isopropyl-9H-carbazole
3-Nitro-9H-carbazoleIsopropyl bromide, Strong Base3-Nitro-9-isopropyl-9H-carbazole

Functionalization at Peripheral Carbazole Positions (e.g., C2, C3, C6, C7) of this compound Derivatives

Further functionalization of the this compound core at the peripheral C2, C3, C6, and C7 positions allows for the synthesis of a wide range of derivatives with tailored properties. These reactions typically involve electrophilic aromatic substitution or modern cross-coupling methodologies on pre-functionalized (e.g., halogenated) substrates.

Electrophilic substitution reactions, such as Friedel-Crafts acylation or formylation, on this compound are expected to occur primarily at the 3- and 6-positions. For example, the Vilsmeier-Haack formylation (using POCl3/DMF) of 9-ethyl-9H-carbazole is known to produce the 3-formyl derivative in high yield, and a similar outcome would be expected for the 9-isopropyl analogue. The existence of 3-Acetyl-9-isopropyl-9H-carbazole further supports the feasibility of Friedel-Crafts acylation at the C3 position.

For functionalization at other positions, such as C2 and C7, direct electrophilic substitution is more challenging due to the electronic and steric factors of the carbazole nucleus. Therefore, strategies often rely on the use of halogenated this compound derivatives as precursors for metal-catalyzed cross-coupling reactions. For instance, a 3,6-dibromo-9-isopropyl-9H-carbazole could be used in Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination reactions to introduce a variety of substituents at these positions.

The functionalization of the C2 and C7 positions is less common but can be achieved through directed metalation-lithiation followed by reaction with an electrophile, although this can be complicated by the directing effect of the nitrogen atom.

Reaction TypeReagentsPosition(s) FunctionalizedProduct Type
Friedel-Crafts AcylationAcetyl chloride, AlCl3C3, C6Acetyl-9-isopropyl-9H-carbazole
Vilsmeier-Haack FormylationPOCl3, DMFC3, C6Formyl-9-isopropyl-9H-carbazole
Suzuki CouplingArylboronic acid, Pd catalyst, BaseC3, C6 (from dibromo derivative)Aryl-9-isopropyl-9H-carbazole
Buchwald-Hartwig AminationAmine, Pd catalyst, BaseC3, C6 (from dibromo derivative)Amino-9-isopropyl-9H-carbazole

Aminomethylation Reactions

Aminomethylation, a class of organic reactions involving the introduction of an aminomethyl group (-CH₂NR₂) onto a substrate, serves as a valuable method for functionalizing aromatic and heteroaromatic compounds. In the context of carbazole chemistry, this reaction, often proceeding via a Mannich-type mechanism, can introduce versatile functional handles onto the carbazole skeleton. While specific kinetic or synthetic studies detailing the aminomethylation of this compound are not extensively documented in recent literature, the reactivity of related N-substituted heterocyclic systems provides a strong precedent. For instance, studies on N-aryl-substituted 2,5-dimethylpyrroles have demonstrated that the nature of the N-substituent significantly influences the relative reactivity of the heterocyclic core towards aminomethylation reagents. researchgate.net This suggests that the electron-donating isopropyl group on the carbazole nitrogen would influence the regioselectivity and rate of electrophilic substitution on the aromatic rings of the carbazole moiety. Such reactions would typically involve reacting the carbazole substrate with an aldehyde (like formaldehyde) and a secondary amine in an acidic medium to yield the corresponding Mannich base.

Coupling Reactions for Extended Conjugation

Extending the π-conjugated system of this compound is crucial for its application in optoelectronic materials. This is predominantly achieved through carbon-carbon and carbon-nitrogen bond-forming reactions, with palladium-catalyzed cross-coupling methods being the most powerful and versatile tools. chim.it

Palladium-catalyzed cross-coupling reactions are indispensable for the synthesis of functionalized carbazoles. chim.it The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is particularly effective for creating biaryl structures and extending conjugation. derpharmachemica.com This methodology allows for the regioselective installation of aryl or vinyl substituents onto a halogenated carbazole core. derpharmachemica.com The starting materials, such as bromo- or iodo-substituted carbazoles, are readily prepared. lmaleidykla.lt The reaction's success hinges on the appropriate choice of catalyst, ligand, and base, with systems like Pd(PPh₃)₄ and various phosphine (B1218219) ligands being commonly employed. derpharmachemica.comrsc.org These methods are noted for their high functional group tolerance and generally provide good to excellent yields. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Carbazole Derivatives

Carbazole Substrate Coupling Partner Catalyst/Ligand Base Solvent Yield Reference
1-Bromo-9H-carbazole Arylboronic acids Pd(OAc)₂ / SPhos K₃PO₄ Toluene/H₂O Moderate to high researchgate.net
Halogenated Carbazoles Phenylboronic acid Pd@CzMOP K₂CO₃ Toluene/Ethanol/H₂O Up to 99% rsc.org
2-Nitro-3'-bromobiphenyl methyl ester Bis(pinacolato)diboron Pd(dppf)Cl₂ KOAc Dioxane 92% derpharmachemica.com

A specific and significant application of cross-coupling for extending conjugation is the synthesis of styryl-carbazoles. An efficient and stereocontrolled synthesis of novel, conjugated styryl-N-isopropyl-9H-carbazoles has been developed. researchgate.netnih.gov This approach utilizes the Suzuki-Miyaura coupling reaction catalyzed by a well-defined palladium complex to link a vinylboronic acid derivative with a halogenated N-isopropylcarbazole precursor. researchgate.net This method is highly effective, proceeding with stereo- and regioselectivity to afford the desired (E)-isomer derivatives in high isolation yields. researchgate.netnih.gov The combination of Suzuki-Miyaura coupling with other catalytic transformations, such as cross-metathesis, provides a simple and powerful route for designing these new π-conjugated organic compounds. researchgate.net

Table 2: Synthesis of (E)-Styryl-N-isopropyl-9H-carbazoles

Carbazole Precursor Coupling Partner Catalyst System Key Features Isolated Yield Reference
Halogenated N-isopropyl-9H-carbazole Vinylboronic acid derivatives Palladium Complex Stereoselective, Regioselective Good to Excellent (up to 96%) researchgate.net
N-isopropyl-9H-carbazole derivatives Monovinylsilanes Ruthenium-hydride complexes Silylative coupling High nih.gov

The introduction of arylamine moieties onto the carbazole framework is another key strategy for creating materials with charge-transporting properties. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is the premier method for forming C-N bonds between aryl halides and amines. This reaction has been successfully applied to couple 9H-carbazole with sterically hindered aryl halides. researchgate.net The choice of palladium precursor, ligand, and base is critical for achieving high yields, especially with challenging substrates. For the amination of ortho-substituted aryl bromides or chlorides with 9H-carbazole, combinations of Pd₂(dba)₃ with bulky phosphine ligands (Buchwald ligands) or N-heterocyclic carbene (NHC) ligands like IPr*OMe have proven effective. researchgate.net

Stereocontrolled Synthesis of this compound Conjugates

Achieving stereocontrol is paramount when synthesizing conjugated materials, as the geometric arrangement of substituents significantly impacts their electronic and optical properties. Research has demonstrated an efficient and stereoselective method for preparing new π-conjugated styryl compounds derived from N-isopropyl-9H-carbazole. researchgate.netnih.gov This synthetic strategy relies on a combination of catalytic reactions, including Suzuki-Miyaura coupling and silylative coupling, which proceed with high precision. researchgate.netnih.gov These transformations allow for the selective synthesis of E-isomer derivatives, ensuring a linear and planar molecular geometry that facilitates extended π-conjugation. The use of well-defined transition-metal catalysts, such as specific palladium and ruthenium-hydride complexes, is key to achieving the high stereo- and regioselectivity observed in these reactions. researchgate.netnih.gov

Development of Novel Synthetic Routes to Carbazole-Based Compounds

Beyond the functionalization of a pre-existing carbazole core, significant research efforts are directed towards the development of novel synthetic routes to the carbazole skeleton itself. These methods provide access to a wide array of substituted carbazoles that can serve as precursors for compounds like this compound. Modern synthetic strategies often rely on transition-metal catalysis to construct the tricyclic system efficiently. chim.itnih.gov

Key novel approaches include:

Palladium-Catalyzed Intramolecular C-H Activation: This method involves the cyclization of 2-aminobiphenyls, where a palladium catalyst facilitates the formation of a C-N bond through direct functionalization of an aromatic C-H bond. nih.govrsc.org

Annulation and Cycloaddition Reactions: New strategies involving annulation of indoles or [3+2] cycloaddition reactions between azobenzenes and arynes offer catalyst-free or sunlight-mediated pathways to the carbazole skeleton. nih.gov

Reductive Cyclization: The Cadogan reductive cyclization of 2-nitrobiphenyls, often prepared via Suzuki-Miyaura coupling, is a reliable method that tolerates a wide range of functional groups. derpharmachemica.comnih.gov This approach offers precise regiocontrol over substituent placement. derpharmachemica.com

These advanced synthetic methodologies have expanded the toolbox for chemists, enabling the construction of complex and multifunctional carbazole derivatives for various applications. bohrium.com

Table 3: Overview of Novel Synthetic Routes to the Carbazole Core

Synthetic Method Key Precursors Catalyst/Conditions Key Features Reference
Intramolecular C-H Amination 2-Aminobiphenyls Pd(OAc)₂ Efficient C-N bond formation rsc.org
[3+2] Cycloaddition Azobenzenes, Arynes Sunlight, CsF Catalyst-free conditions nih.gov
Ni-Catalyzed Carboamination Propynyl anilino acrylate Ni(COD)₂, PyPhos Access to multifunctionalized indoles for cyclization nih.gov
Cadogan Reductive Cyclization 2-Nitrobiphenyls Triphenylphosphine High functional group tolerance, good regiocontrol derpharmachemica.com

Advanced Materials Applications of 9 Isopropyl 9h Carbazole and Its Derivatives

Organic Electronic and Optoelectronic Devices

Carbazole-based materials are integral to the advancement of organic electronic and optoelectronic devices due to their favorable electronic properties, high thermal stability, and tunable molecular structures. rsc.org The introduction of an isopropyl group at the 9-position of the carbazole (B46965) core can influence its solubility, film-forming properties, and electronic characteristics, making it a compound of interest for these applications.

Organic Light-Emitting Diodes (OLEDs)

The versatility of the carbazole moiety allows for its incorporation into various components of an OLED, contributing to enhanced efficiency and stability. While specific performance data for 9-Isopropyl-9H-carbazole in OLEDs is not extensively documented, the synthesis of novel styryl-N-isopropyl-9H-carbazoles has been reported with the explicit purpose of designing materials for OLED device fabrication. This indicates an academic and industrial interest in its potential applications.

As emitter materials, carbazole derivatives are prized for their high photoluminescence quantum yields. The specific emission color and efficiency can be fine-tuned by modifying the carbazole core. For derivatives of this compound to function as effective emitters, they would need to exhibit strong luminescence in the solid state. Research into other 9-alkyl-carbazole derivatives has shown that the alkyl group can influence the photophysical properties, although detailed electroluminescence data for the isopropyl variant is not currently available.

Carbazole derivatives are widely employed as host materials in the emissive layer of OLEDs, where they form a matrix for fluorescent or phosphorescent guest emitters. mdpi.com An effective host material must possess a high triplet energy to confine the excitons on the guest molecules, particularly for phosphorescent OLEDs (PhOLEDs). rsc.org For this compound to be a suitable host, it would need to exhibit a triplet energy level higher than that of the dopant emitter. The isopropyl group, being an electron-donating alkyl group, may have a subtle effect on the triplet energy compared to an unsubstituted carbazole.

Below is a table showing the performance of various carbazole-based host materials to provide context for the expected properties of a this compound-based host.

Host Material DerivativeEmitterMax. External Quantum Efficiency (EQE) (%)Triplet Energy (eV)
Pyridinyl-Carbazole Derivative H2FIrpic (blue)10.32.81
Pyridinyl-Carbazole Derivative H2Ir(ppy)₃ (green)9.42.81
9-phenyl-3,6-bis(triphenylsilyl)-9H-carbazole (SiCz)Ir(dbfmi) (blue)212.99
3,6-bis(diphenylphosphoryl)-9-phenylcarbazole (PO9)Ir(dbfmi) (blue)9.52.99

This table presents data for various carbazole derivatives to illustrate typical performance and is not specific to this compound. rsc.orgnih.gov

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons, leading to potentially 100% internal quantum efficiency in OLEDs. frontiersin.org TADF emitters are typically designed with a donor-acceptor structure to achieve a small energy gap between the lowest singlet and triplet excited states (ΔEST). Carbazole moieties are often used as the donor component. frontiersin.org A derivative of this compound could be functionalized with an acceptor group to induce TADF properties. The steric hindrance from the isopropyl group might influence the dihedral angle between the donor and acceptor units, which in turn affects the ΔEST and TADF efficiency. rsc.org

The following table includes data for several carbazole-based TADF emitters, demonstrating the range of performance characteristics.

TADF EmitterDoping Concentration (%)Max. EQE (%)ΔEST (eV)
2,4-diphenyl-6-(4-(1,3,6,8-tetramethyl-carbazol-9-yl)phenyl) nicotinonitrile (tMCzPN)2026.00.10
2,3-di(9H-carbazol-9-yl)thianthrene 5,5,10,10-tetraoxide (DCZ-TTR)Not specified20.10.03
4,6-Di(9H-carbazol-9-yl)pyrimidine-5-carbonitrile (CzPCN)Non-doped12.8Not specified

This table showcases performance data for various carbazole-based TADF emitters to provide context and is not specific to this compound derivatives. frontiersin.orgrsc.orgnih.gov

Charge Transport Materials

The inherent electron-rich nature of the carbazole ring makes its derivatives excellent candidates for charge-transporting materials, particularly for hole transport. nih.gov

Carbazole-based compounds are among the most common hole-transporting materials (HTMs) used in organic electronic devices. mdpi.com They facilitate the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer. The hole mobility of these materials is a critical parameter for device performance. While the specific hole mobility of this compound has not been reported, studies on similar 9-alkyl-carbazoles suggest that the alkyl substituent can influence the packing of the molecules in the solid state and, consequently, their charge transport properties. For instance, a derivative of 9-ethyl-9H-carbazole has been utilized in creating efficient and stable perovskite solar cells, highlighting the potential of 9-alkyl-carbazoles as effective HTMs. osti.gov

The table below presents hole mobility data for a representative carbazole-based HTM.

Hole-Transporting MaterialHole Mobility (μh) (cm²/V·s)
4,6-Di(9H-carbazol-9-yl)pyrimidine-5-carbonitrile (CzPCN)1.6 x 10⁻⁴

This table provides a reference for the hole mobility of a carbazole derivative and is not specific to this compound. nih.gov

Electron-Transporting Materials

While the carbazole core is inherently an excellent hole-transporting (p-type) unit, its derivatives can be engineered to function as electron-transporting (n-type) materials. This is typically achieved by introducing strong electron-withdrawing groups to the carbazole scaffold, which lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating electron injection and transport.

In this molecular design strategy, the this compound unit serves a dual purpose. Primarily, it acts as the electron-donating core that forms the foundation of the molecule. Secondly, the bulky isopropyl group enhances the solubility of the resulting compound in common organic solvents, which is crucial for solution-based processing of electronic devices. Furthermore, the steric hindrance provided by the isopropyl group can disrupt intermolecular stacking (π-π interactions), which can be beneficial in tuning the morphology of thin films and, in some cases, preventing the formation of undesirable aggregates that can act as charge traps.

Research on carbazole-based electron-transporting materials (ETMs) has shown that attaching electron-deficient moieties, such as 1,3,4-oxadiazole (B1194373) and cyano groups, to the carbazole ring results in materials with deep HOMO and LUMO energy levels suitable for electron transport. While direct performance data for this compound-specific ETMs is not extensively detailed in dedicated studies, the principles established for similar N-alkylated carbazoles are applicable. For instance, A–D–A′ (Acceptor-Donor-Acceptor) type molecules where 'D' is an N-alkylated carbazole have demonstrated electron mobilities several orders of magnitude higher than benchmark materials. The N-isopropyl group contributes to achieving the desired molecular geometry and processability for these high-performance ETMs.

Ambipolar Conductive Systems

Ambipolar materials, capable of transporting both holes and electrons simultaneously, are of great interest for the fabrication of simplified organic electronic circuits, such as complementary inverters. Achieving ambipolarity in a single material is challenging, as it requires balanced injection and transport of both charge carriers.

Derivatives of this compound can be designed to exhibit ambipolar behavior through the "push-pull" approach. In this design, the electron-donating (push) this compound core is functionalized with strong electron-withdrawing (pull) substituents. This strategy creates a molecule with a low bandgap and aligns its HOMO and LUMO energy levels to allow for both hole and electron injection from appropriate electrodes.

For example, the introduction of a tricyanovinyl group onto the carbazole ring has been shown to impart electron-transporting capabilities to the typically hole-transporting carbazole core. The resulting molecule can exhibit ambipolar transport. The role of the N-isopropyl substituent in such systems is critical for several reasons:

Solubility: It ensures the material can be processed from solution to form the active layer in devices.

Morphology Control: The steric bulk of the isopropyl group influences the solid-state packing of the molecules. This can prevent overly dense packing that might favor one type of charge transport over the other, thus helping to achieve more balanced ambipolar characteristics.

Energy Level Tuning: While the primary electronic effect comes from the push-pull substituents, the alkyl group can have a subtle influence on the ionization potential and electron affinity of the molecule.

While balanced hole and electron mobilities are the goal, achieving this is highly dependent on the specific molecular structure and the device architecture.

Dye-Sensitized Solar Cells (DSSCs)

In dye-sensitized solar cells (DSSCs), organic dyes are responsible for absorbing light and injecting electrons into a semiconductor nanoparticle layer (typically TiO₂). The design of these dyes is critical to cell efficiency. Carbazole derivatives are widely used as the electron-donor (D) component in D-π-A (Donor-π bridge-Acceptor) dyes due to their strong electron-donating ability and good hole-transporting properties.

The this compound unit is a valuable building block for DSSC sensitizers. The key functions of the N-isopropyl group in this context are:

Improving Solubility: Enhanced solubility in organic solvents is crucial for the purification of the dye and its effective loading onto the semiconductor surface.

Research on DSSCs has explored various N-substituted carbazole derivatives. For instance, a sensitizer (B1316253) based on a 9-(p-tolyl)-hexahydro-1H-carbazole donor demonstrated a power conversion efficiency of 5.86%. While this is a more complex derivative, it highlights the utility of the N-substituted carbazole core. The performance of a DSSC is dependent on several factors, as shown in the table below, which illustrates typical parameters for carbazole-based dyes.

Dye DerivativeVOC (mV)JSC (mA cm-2)Fill Factor (FF)PCE (%)
Carbazole-Based Dye 164014.750.625.86
Carbazole-Based Dye 26108.500.653.37
Carbazole-Based Dye 35909.200.683.69

Organic Thin-Film Transistors (OTFTs)

Organic thin-film transistors (OTFTs) are key components of flexible and printed electronics. The performance of an OTFT is highly dependent on the charge carrier mobility of the organic semiconductor used as the active layer. Carbazole derivatives are primarily used as p-type (hole-transporting) semiconductors in OTFTs.

The this compound moiety is incorporated into semiconductor designs to improve material properties that are critical for OTFT fabrication and performance. The non-polar, bulky isopropyl group increases solubility, enabling the use of solution-based deposition techniques like spin-coating and printing, which are essential for low-cost, large-area electronics. Moreover, the N-alkyl substituent plays a crucial role in controlling the thin-film microstructure, which directly impacts charge transport. By influencing the intermolecular packing, the isopropyl group can promote favorable π-orbital overlap between adjacent molecules, leading to higher charge carrier mobility.

Studies on N-alkylated diindolo[3,2-b:2′,3′-h]carbazole derivatives in OTFTs have demonstrated that tuning the length of the alkyl chains can vary the hole mobility over several orders of magnitude, from 10⁻⁶ to 10⁻³ cm² V⁻¹ s⁻¹. This highlights the significant role of the N-substituent in device performance. The table below presents typical performance characteristics for OTFTs based on N-alkylated carbazole derivatives.

N-Alkyl Carbazole DerivativeHole Mobility (μh) (cm2 V-1 s-1)On/Off RatioThreshold Voltage (Vth) (V)
Tributylated Diindolocarbazole1.1 x 10-3>105-25
Trihexylated Diindolocarbazole6.7 x 10-4>106-20
Mixed Alkyl Diindolocarbazole8.5 x 10-5>105-18

Polymeric and Supramolecular Materials

Synthesis and Characterization of this compound-Based Polymers

Polymers incorporating the this compound unit are synthesized to combine the excellent electronic and thermal properties of the carbazole moiety with the processability of polymers. The isopropyl group is particularly advantageous as it imparts good solubility to the resulting polymer chains, preventing premature precipitation during polymerization and allowing for characterization and processing of the final material.

Various polymerization methods can be employed to create polymers based on this compound. An efficient route involves the synthesis of styryl-N-isopropyl-carbazole monomers, which can then be used to create conjugated oligomers and polymers. These reactions often proceed with high stereo- and regioselectivity, leading to well-defined material structures. Common coupling reactions used for creating carbazole-based conjugated polymers include:

Yamamoto Coupling: A nickel-catalyzed polymerization of dihalo-aromatic monomers.

Suzuki Coupling: A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.

Sonogashira Coupling: A palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.

The characterization of these polymers involves a range of analytical techniques. Gel Permeation Chromatography (GPC) is used to determine the molecular weight and polydispersity index (PDI). Thermal stability is assessed using Thermogravimetric Analysis (TGA), which indicates the decomposition temperature, and Differential Scanning Calorimetry (DSC), which reveals glass transition temperatures (Tg). The optical and electronic properties are investigated using UV-Vis absorption and photoluminescence spectroscopy to determine the energy gap and emission characteristics.

Application in Microporous Organic Polymers (MOPs)

Microporous organic polymers (MOPs) are a class of materials characterized by high surface areas and permanent porosity. These features make them promising candidates for applications in gas storage and separation. Carbazole-based monomers, including derivatives of this compound, are excellent building blocks for MOPs due to their rigid and contorted structures, which prevent efficient packing and thus create void spaces or pores.

Hypercrosslinked MOPs can be synthesized from carbazole derivatives through Friedel–Crafts alkylation, using a crosslinker like formaldehyde (B43269) dimethyl acetal. The resulting polymer networks are typically stable in various solvents and exhibit high thermal stability. The incorporation of the N-isopropyl group can influence the final properties of the MOP by modifying the polymer network's formation and final architecture, potentially tuning the pore size distribution and surface chemistry.

These carbazole-based polymer networks have demonstrated significant potential for carbon dioxide capture. cmu.edu Research has shown that such materials can exhibit high CO₂ uptake and good selectivity for CO₂ over other gases like N₂ and CH₄. cmu.edu This makes them promising candidates for post-combustion carbon capture technologies. cmu.edu The table below summarizes the gas adsorption properties of representative carbazole-based microporous polymers. cmu.edu

Polymer NetworkBET Surface Area (m2 g-1)CO2 Uptake (mmol g-1) at 273 K, 1.13 barH2 Uptake (wt%) at 77 K, 1.13 barIdeal CO2/N2 Selectivity (273 K)
FCBCz (Dicarbazolic)10673.911.5226
FCTCz (Dendritic Carbazole)18454.631.9429

Silicon Hybrid Materials for Conjugated Systems

The integration of carbazole derivatives, specifically this compound, into silicon hybrid materials has opened new avenues for the development of advanced conjugated systems with tunable optoelectronic properties. Research has focused on the synthesis of novel styryl-N-isopropyl-9H-carbazoles to design trans-conjugated regular silicon hybrid materials. researchgate.net An efficient and stereocontrolled synthesis approach involves the functionalization of styryl-carbazole compounds with monovinylsilanes. This process has been successfully achieved through silylative coupling reactions in the presence of ruthenium-hydride complexes, yielding E-isomer derivatives with high regioselectivity and isolation yields. researchgate.net

A key finding in this area is the observation that the position of the silicon-containing vinyl group on the styryl-carbazole backbone significantly influences the material's photophysical properties. researchgate.net For instance, a para-styryl-carbazole containing silicon undergoes a solvent-induced inversion of its lowest singlet excited states. In contrast, a meta-styryl-carbazole with a silicon substituent retains the intrinsic properties of the meta-styryl-carbazole moiety. researchgate.net This difference in behavior is attributed to the distinct character of the emissive state, which was deduced from a seven-fold larger radiative rate constant in acetonitrile (B52724) compared to n-hexane for the para-substituted compound. researchgate.net Density Functional Theory (DFT) calculations have provided molecular-level insights, confirming why this excited-state inversion occurs exclusively for the para-substituted silicon-based styryl-carbazole. researchgate.net

Furthermore, these synthetic strategies have been extended to produce a novel class of vinylene-arylene linear oligomeric materials. These materials incorporate 1,4-bis(dimethylvinylsilyl)naphthalene into the main chain, demonstrating the versatility of the silylative coupling reaction for creating complex conjugated silicon hybrid materials. researchgate.net The resulting polycarbazoles exhibit good solubility, film-forming capabilities, and thermal stability, which are crucial for their application in (opto)electronic devices. researchgate.net

Electrochromic Polymers

Polymers incorporating this compound and its derivatives are of significant interest in the field of electrochromism due to their distinct redox activity and multi-chromic properties. epa.govresearchgate.netelectrochemsci.org These materials can undergo reversible color changes upon the application of an electrical potential, making them suitable for applications such as smart windows, displays, and sensors. nih.govmdpi.com The electrochromic behavior stems from the doping-dedoping process within the conjugated polymer backbone, which modifies the electronic structure and leads to the formation of new electronic states in the band gap, resulting in color changes. researchgate.netelectrochemsci.org

Carbazole-containing polymers are particularly advantageous due to their ability to easily form stable polarons (radical cations), high charge carrier mobility, and photochemical stability. researchgate.netelectrochemsci.org The introduction of flexible carbazole blocks into polymer structures, such as polyimides, can enhance solubility and processability without compromising their desirable thermal and electrochromic properties. nih.gov For instance, a series of polyimides prepared by polycondensation of a diamine monomer with various anhydrides demonstrated stable electrochemical oxidation behavior and good electrochromic properties, with some retaining up to 99% of their electroactivity after 600 cycles. nih.gov

Copolymerization is a common strategy to fine-tune the electrochromic properties of carbazole-based polymers. For example, copolymers of 1,4-bis((9H-carbazol-9-yl)methyl)benzene (DCB) with 3,4-ethylenedioxythiophene (B145204) (EDOT) derivatives have been synthesized. mdpi.com These copolymers exhibit a range of colors in different oxidation states and have been used to construct flexible electrochromic devices (ECDs). A dual polymer flexible ECD composed of P(2DCB-co-ED)/PEDOT-PSS showed a significant transmittance change (ΔT) of 40.3% at 690 nm and rapid switching times of less than 1.5 seconds. mdpi.com

The performance of these electrochromic materials is often characterized by their optical contrast (ΔT%), coloration efficiency (η), and switching time (τ). The table below summarizes the electrochromic properties of a flexible ECD based on a carbazole derivative copolymer.

PropertyValueWavelength (nm)
Max. Transmittance Change (ΔTmax)40.3%690
Coloration Efficiency (η)260.0 cm²/C690
Bleaching Time (τb)0.4 - 1.5 s-
Coloring Time (τc)0.4 - 1.5 s-
Data for P(2DCB-co-ED)/PEDOT-PSS flexible ECD. mdpi.com

Sensor Technologies

Volatile Acid Sensing Applications

Derivatives of 9H-carbazole have been effectively utilized in the development of fluorescent probes for the detection of volatile acids. elsevierpure.com These sensors often employ a donor-acceptor molecular architecture, where the carbazole moiety acts as the electron donor. The interaction with an acid modulates the electronic properties of the molecule, leading to a detectable change in its photophysical characteristics, such as absorption and emission spectra. elsevierpure.com

One such example involves push-pull type molecules, 3,6-di(9H-carbazol-9-yl)pyridazine (CzPyr–H) and 3,6-bis(3,6-dimethoxy-9H-carbazol-9-yl)pyridazine (CzPyr–OMe), where two carbazole donors are linked to a pyridazine (B1198779) acceptor. elsevierpure.com The photophysical properties of these compounds were systematically investigated to understand their response to trifluoroacetic acid (TFA). The protonation of the central pyridazine unit by the acid induces a broad absorption band at longer wavelengths due to intramolecular charge transfer (ICT). elsevierpure.com Concurrently, the emission intensity of the compounds gradually decreases with an increasing concentration of TFA, providing a mechanism for quantitative sensing. elsevierpure.com

Density functional theory (DFT) calculations of the HOMO-LUMO energy gaps and orbital distributions for both the neutral and protonated forms of these molecules have confirmed that charge transfer is the underlying mechanism for the observed sensing behavior. elsevierpure.com In their solid, aggregated states, these compounds also exhibit interesting emission properties, including aggregation-enhanced emission (AEE). elsevierpure.com The combination of their sensitivity to TFA and the AEE phenomenon has enabled their successful application as fluorescent probes for the detection of volatile acids. elsevierpure.com

Another study reported a carbazole-coupled phenanthridine (B189435) molecule that acts as a highly sensitive probe for trifluoroacetic acid, with a limit of detection (LoD) as low as 198 pM. nih.gov This highlights the potential for designing highly sensitive and selective volatile acid sensors based on carbazole derivatives.

Gas Adsorption and Separation (e.g., CO2 Capture)

Carbazole-based materials, particularly microporous polymers and metal-organic frameworks (MOFs), have shown significant promise for applications in gas adsorption and separation, with a particular focus on carbon dioxide (CO2) capture. rsc.orgnih.govresearchgate.netrsc.orgresearchwithrutgers.comrsc.org The unique properties of these materials, such as high surface area, tunable pore size, and the presence of specific functional groups, make them effective adsorbents. rsc.org

Microporous polycarbazole networks have been synthesized using an inexpensive FeCl3-catalyzed reaction of non-coplanar shaped carbazole-based monomers. rsc.org These reactions proceed through direct oxidative coupling and extensive crosslinking, resulting in porous materials with high Brunauer–Emmett–Teller (BET) specific surface areas (up to 946 m² g⁻¹) and total pore volumes (up to 0.941 cm³ g⁻¹). rsc.org These networks have demonstrated a high CO2 uptake capacity, reaching up to 13.6 wt% at 273 K and 1 atm. rsc.org

A key performance metric for CO2 capture materials is their selectivity for CO2 over other gases, such as nitrogen (N2). The ideal adsorbed solution theory (IAST) is often used to calculate this selectivity. Carbazole-based networks have shown enhanced CO2/N2 selectivity, with a maximum value of 155 at 298 K. rsc.org This high selectivity is attributed to the electron-rich nature of the carbazole structure and the specific pore geometry, which lead to a higher heat of adsorption for CO2. rsc.org These polymeric networks also exhibit a high working capacity and good regenerability, making them potential candidates for industrial CO2 storage and separation applications. rsc.org

The table below presents the CO2 adsorption properties of a microporous polycarbazole material.

PropertyValue
BET Surface Areaup to 946 m²/g
Total Pore Volumeup to 0.941 cm³/g
CO2 Uptake (273 K, 1 atm)up to 13.6 wt%
IAST Selectivity (CO2/N2 at 298 K)155
Data for microporous polycarbazole networks. rsc.org

In addition to porous polymers, carbazole derivatives are used as organic linkers in the construction of MOFs for gas separation. nih.gov The tunable nature of MOFs allows for the precise control of pore size and surface chemistry to optimize both the capacity and selectivity of gas adsorption. nih.govresearchgate.net

Photophysical Investigations of 9 Isopropyl 9h Carbazole and Its Derivatives

Fluorescence Spectroscopy and Quantum Yield Analysis

Fluorescence spectroscopy is a primary tool for investigating the excited-state dynamics of 9-Isopropyl-9H-carbazole. The bulky isopropyl group at the 9-position of the carbazole (B46965) ring sterically influences the molecule's conformation and electronic properties, which in turn affects its absorption and emission characteristics.

Solvent Effects on Emission Properties

The surrounding solvent environment plays a critical role in modulating the fluorescence properties of carbazole derivatives. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the fluorophore. Studies on various carbazole-based compounds show that changes in solvent polarity can lead to significant shifts in emission wavelengths. rsc.org

For many carbazole derivatives, an increase in solvent polarity from nonpolar solvents like n-hexane to polar solvents like dimethyl sulfoxide (B87167) (DMSO) results in a bathochromic shift (red shift) of the emission maximum. rsc.org This is often indicative of an excited state that possesses a larger dipole moment than the ground state. The fluorescence intensity of carbazole compounds has also been observed to increase with the polarizability of the solvent. dss.go.thrsc.org These solvent-dependent changes are crucial for understanding the nature of the excited state and for tuning the emission color for specific applications.

Table 1: Effect of Solvent Polarity on a Representative Carbazole Derivative's Emission Data is illustrative and based on general findings for D-π-A carbazole systems.

SolventPolarity IndexEmission Max (λem, nm)Stokes Shift (cm-1)
n-Hexane0.14504500
Toluene2.44655100
Dichloromethane3.14805800
Acetonitrile (B52724)5.85006500
DMSO7.25207000

Temperature Dependence of Emission Intensity and Spectral Shifts

Temperature is another critical parameter that influences the fluorescence of this compound. Generally, an increase in temperature leads to a decrease in fluorescence intensity. dss.go.thrsc.org This phenomenon, known as thermal quenching, occurs because higher thermal energy increases the rates of non-radiative decay pathways, such as internal conversion and intersystem crossing, which compete with fluorescence. researchgate.net

The increased molecular motion and collisions at higher temperatures provide avenues for the excited state to lose energy without emitting a photon. In some solid-state laser materials, for instance, an elevation from 20 °C to 65 °C can cause a significant decrease in emission intensity. researchgate.net This behavior is a key consideration for the development of organic light-emitting diodes (OLEDs) and other devices where operational temperatures can rise.

Concentration-Dependent Emission Phenomena

The concentration of a fluorophore in solution can dramatically affect its emission characteristics. While many traditional dyes suffer from aggregation-caused quenching (ACQ) where fluorescence intensity decreases at high concentrations, some carbazole derivatives exhibit the opposite effect, known as aggregation-induced emission (AIE). nih.govacs.org

In AIE-active molecules, the restriction of intramolecular rotations and vibrations in the aggregated state blocks non-radiative decay channels, opening up a radiative pathway and leading to strong fluorescence enhancement. nih.gov For certain carbazole-based fluorophores, the maximum emission intensity is reached in solvent mixtures with a high fraction of a non-solvent (e.g., 90% water in a THF/water mixture), which forces the molecules to aggregate. acs.org This property is highly valuable for applications in solid-state lighting and biological sensing.

Solid-State Fluorescence Characteristics

The fluorescence of this compound and its derivatives in the solid state (e.g., as crystals or thin films) can differ significantly from their behavior in solution. The packing of molecules in the solid state dictates the extent of intermolecular interactions, which can either enhance or quench emission.

For compounds that exhibit AIE, the solid state is where they show their strongest fluorescence. nih.gov For example, a carbazole-carborane derivative that is almost non-emissive in a THF solution can become a strong emitter in the solid state due to aggregation-induced packing that restricts molecular motion. nih.gov Conversely, for other carbazole systems, strong π-π stacking in the solid state can lead to the formation of non-emissive excimers or aggregates, resulting in fluorescence quenching.

Influence of Halogen Substitution on Fluorescence Efficiency (Heavy Atom Effect)

The introduction of heavy atoms, such as bromine or iodine, onto the carbazole framework has a profound impact on the photophysical properties due to the heavy-atom effect. This effect enhances spin-orbit coupling (SOC), which is the interaction between the electron's spin and its orbital angular momentum. nih.gov

Enhanced SOC facilitates intersystem crossing (ISC), the process where an excited singlet state (S₁) transitions to a triplet state (T₁). aps.org Since fluorescence occurs from the S₁ state, a faster ISC rate leads to a lower fluorescence quantum yield. The energy from the excited state is instead channeled into populating triplet states, which can then decay via phosphorescence. nih.gov

Studies on halogenated 9-phenylcarbazole (B72232) derivatives show that the ISC lifetime shortens dramatically as a bromine atom is moved closer to the carbazole core, demonstrating a stronger heavy-atom effect with decreasing spatial distance. aps.org For instance, substituting bromine directly on the carbazole core results in a more efficient ISC than substitution on a peripheral phenyl ring. aps.org This principle is used to design purely organic materials that exhibit efficient room-temperature phosphorescence (RTP). nih.gov

Table 2: Heavy Atom Effect on Photophysical Rates of a Carbazole System Data is illustrative and based on general findings for halogenated carbazoles.

CompoundFluorescence Quantum Yield (ΦF)ISC Rate (kISC, s-1)Phosphorescence Quantum Yield (ΦP)
Parent Carbazole0.40~107~0.05
Bromo-Carbazole0.15~109~0.30
Iodo-Carbazole<0.05>1010~0.50

Intramolecular Charge Transfer (ICT) Mechanisms

When the carbazole unit, which is an excellent electron donor, is connected to an electron-accepting group through a π-conjugated spacer, the resulting molecule can exhibit intramolecular charge transfer (ICT) upon photoexcitation. nih.govciac.jl.cn In this process, an electron is promoted from the highest occupied molecular orbital (HOMO), typically localized on the donor (carbazole), to the lowest unoccupied molecular orbital (LUMO), localized on the acceptor. nih.gov

This charge separation in the excited state creates a large dipole moment, making the emission properties highly sensitive to the polarity of the solvent. rsc.org The fluorescence of these donor-acceptor systems often shows a significant red shift in polar solvents, which stabilize the highly polar ICT state. rsc.org The mechanism of charge transfer can occur either through the covalent bonds (through-bond charge transfer) or directly between spatially proximate donor and acceptor units (through-space charge transfer). rsc.org The specific molecular architecture, including the rigidity of the linker connecting the donor and acceptor, determines which mechanism dominates. rsc.org Understanding and controlling ICT is fundamental to designing advanced materials for applications such as OLEDs, sensors, and nonlinear optics. nih.gov

Aggregation-Induced Emission (AIE) Phenomena

There is no specific information available in the scientific literature regarding the Aggregation-Induced Emission (AIE) properties of this compound. Research on AIE in carbazole-containing molecules has been directed towards derivatives functionalized with known AIE-active moieties. These studies explore how the restriction of intramolecular rotation in aggregates leads to enhanced fluorescence emission. However, similar investigations for this compound have not been reported.

Triplet State Characterization and Triplet Energy Determination

Detailed studies on the triplet state characterization and the experimental determination of the triplet energy for this compound are not present in the available scientific literature. Research in this area for carbazole derivatives generally focuses on compounds designed for specific applications, such as host materials in phosphorescent OLEDs, which require high triplet energies. These studies often involve extensive photophysical measurements, including low-temperature phosphorescence spectroscopy, to determine the triplet energy levels. Such specific data for this compound is currently unavailable.

Electrochemical Behavior and Redox Properties of 9 Isopropyl 9h Carbazole Derivatives

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a principal technique utilized to investigate the electrochemical behavior of 9-Isopropyl-9H-carbazole. This method allows for the determination of oxidation and reduction potentials and provides insights into the kinetics and mechanisms of the associated electron transfer reactions.

Studies on N-substituted carbazoles, including this compound, have been foundational in understanding the electrochemical properties of this class of compounds. Seminal work in this area has demonstrated that the electrochemical oxidation of N-alkylcarbazoles is a key process that can be effectively studied using cyclic voltammetry. These studies typically involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential to observe the resulting current response.

Determination of Oxidation and Reduction Potentials

The electrochemical oxidation of carbazole (B46965) and its N-substituted derivatives has been a subject of detailed investigation. For carbazole itself, the oxidation potential is reported to be approximately 1.2 V versus a Saturated Calomel Electrode (SCE). epstem.net The introduction of an alkyl group at the 9-position, such as an isopropyl group, influences this potential.

CompoundOxidation Potential (V vs. SCE)Reduction Potential (V vs. SCE)Reference
This compoundData not available in recent literatureData not available in recent literature-
Carbazole (for comparison)~1.2Not typically observed epstem.net

Analysis of Reversible Redox Processes

The reversibility of a redox process is a key parameter determined from cyclic voltammetry, indicating the stability of the species formed after electron transfer. For N-substituted carbazoles, the initial one-electron oxidation is often quasi-reversible or irreversible. This is because the initially formed radical cation is highly reactive and tends to undergo subsequent chemical reactions. nih.govresearchgate.net

The electrochemical oxidation of this compound is expected to proceed via the formation of a radical cation. The stability of this radical cation is a determining factor in the reversibility of the initial oxidation step.

Electropolymerization Pathways and Resulting Conductive Polymers

The anodic oxidation of carbazoles is known to lead to electropolymerization, forming conductive polymer films. nih.gov The general mechanism involves the initial oxidation of the carbazole monomer to a radical cation. nih.gov For carbazole itself, this is followed by the coupling of two radical cations, typically at the 3- and 6-positions, which are the most reactive sites. ysu.am

In the case of this compound, the presence of the bulky isopropyl group at the nitrogen atom sterically hinders N-N coupling. nih.gov Consequently, the electropolymerization is expected to proceed exclusively through ring-ring coupling, leading to the formation of a polymer chain linked by 3,3'-bonds between the carbazole units. The resulting polymer would be a derivative of poly(3,6-carbazole). However, the rate and extent of polymerization can be influenced by the stability of the intermediate radical cations and their dimers.

Stability of Radical Cations and Dimerization Tendencies

Upon one-electron oxidation, this compound forms a radical cation. The stability of this species is a critical aspect of its electrochemical behavior. It has been reported that the radical cations of N-alkyl substituted carbazoles are highly reactive and undergo rapid coupling reactions. nih.govresearchgate.net

The primary decay pathway for the radical cation of this compound is dimerization through the formation of a carbon-carbon bond between two carbazole rings. nih.gov Due to the substitution at the 9-position, this coupling occurs at the 3- and 6-positions of the carbazole nucleus, leading to the formation of 3,3'-bicarbazyls. nih.gov The good stability of the radical cation dimers from 9-alkyl substituted carbazoles has been noted as a factor that can lead to the formation of shorter, soluble oligomeric chains rather than a rapid deposition of a high molecular weight polymer film.

Theoretical and Computational Chemistry Studies on 9 Isopropyl 9h Carbazole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. irjweb.com It is instrumental in predicting the geometry, energy levels, and reactivity of compounds like 9-Isopropyl-9H-carbazole. DFT calculations reveal that the carbazole (B46965) core is an electron-rich, π-conjugated system, a property crucial for its use in organic electronics as a hole-transporting material. nih.govresearchgate.net The attachment of the isopropyl group at the N-9 position introduces a mild electron-donating effect and significant steric influence, which modulates the molecule's electronic properties and conformational behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. nih.gov The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). The difference between these energy levels, the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. irjweb.comnih.gov

For carbazole-based systems, the HOMO is typically localized on the electron-rich carbazole ring system, reflecting its strong hole-transporting (electron-donating) capabilities. nih.govresearchgate.net The LUMO distribution is also spread across the aromatic framework. The introduction of the N-isopropyl group, a weak σ-donating alkyl group, is expected to slightly raise the HOMO energy level compared to the unsubstituted carbazole, thereby marginally decreasing the HOMO-LUMO gap. A smaller energy gap generally implies higher reactivity and easier electronic excitation. nih.gov

CompoundComputational MethodHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
9H-Carbazole (Representative)DFT/B3LYP-5.6 to -5.9-1.1 to -1.54.2 to 4.5

Note: The values presented are typical ranges found in computational studies of 9H-carbazole and serve as an estimate. The exact values for this compound would vary based on the specific functional and basis set used in the calculation.

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for investigating the electronic excited states of molecules. rsc.orgchemrxiv.org It is widely used to calculate vertical excitation energies, which correspond to the absorption maxima (λmax) in UV-Vis spectra, and oscillator strengths, which relate to the intensity of the absorption. rsc.org For this compound, TD-DFT calculations can predict its photophysical properties, such as the energies and nature of its singlet and triplet excited states. semanticscholar.org

These calculations typically show that the lowest energy electronic transitions in carbazole derivatives are π-π* transitions, involving the promotion of an electron from a bonding π-orbital (like the HOMO) to an antibonding π*-orbital (like the LUMO). researchgate.net The results of TD-DFT calculations are crucial for designing and understanding materials for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.orgsemanticscholar.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can provide a nanoscale view of molecular behavior, including conformational changes, intermolecular interactions, and transport properties. researchgate.net

For this compound, MD simulations can be employed to understand its behavior in various environments. For instance, simulations in a solvent box can predict solvation dynamics and solubility. In the context of materials science, MD simulations are used to model the bulk properties of materials composed of carbazole derivatives, such as thin films used in organic electronics. These simulations can reveal information about molecular packing, film morphology, and the dynamics of charge transport pathways, which are critical for device performance. researchgate.net Studies on alkylated carbazoles have used MD to investigate their adsorption and migration in porous media, demonstrating the utility of this technique in understanding intermolecular forces between the carbazole unit and its surroundings. researchgate.net

Conformational Analysis and Isopropyl Group Dynamics

The isopropyl group attached to the carbazole nitrogen at position 9 is not static; it can rotate around the N-C(isopropyl) single bond. However, due to the steric bulk of the isopropyl group and its proximity to the hydrogen atoms on the carbazole rings (at positions 1 and 8), this rotation is expected to be hindered.

Conformational analysis, performed using DFT calculations, can map the potential energy surface as a function of the dihedral angle of the isopropyl group. This analysis can identify the lowest-energy (most stable) conformation and determine the energy barriers to rotation. The stable conformation likely involves the C-H bond of the isopropyl group being oriented to minimize steric clash with the carbazole plane. The rotational barrier provides insight into the molecule's rigidity and how the isopropyl group's dynamics might influence molecular packing in the solid state and charge transport properties in thin films.

Aromaticity Indices and Electron Density Distribution

Aromaticity is a key concept in chemistry that describes the high stability of certain cyclic, planar molecules with delocalized π-electrons. mdpi.com This property can be quantified using various computational indices. The electron density distribution, calculated via DFT, shows that the carbazole core has a high concentration of π-electrons above and below the plane of the rings.

Commonly used aromaticity indices include:

Harmonic Oscillator Model of Aromaticity (HOMA): A geometry-based index where a value of 1 indicates a fully aromatic system (like benzene) and a value of 0 indicates a non-aromatic system. nih.gov

Nucleus-Independent Chemical Shift (NICS): A magnetic criterion where a negative value (typically calculated 1 Å above the ring center, NICS(1)) indicates aromaticity (diamagnetic ring current), while a positive value suggests anti-aromaticity. nih.govrsc.org

For the carbazole moiety, these indices show that the two six-membered benzene (B151609) rings exhibit significant aromatic character, while the central five-membered pyrrole (B145914) ring is less aromatic. researchgate.netresearchgate.net The fusion of the rings and the presence of the nitrogen heteroatom modulate the electron delocalization across the entire framework. Studies on the closely related 3,6-diiodo-9-ethyl-9H-carbazole provide representative values for the aromaticity of the N-alkylated carbazole core. researchgate.net

Ring in Carbazole CoreHOMA IndexNICS(1) Index (ppm)Aromatic Character
Six-membered ring (A)~0.90~ -9.5Highly Aromatic
Five-membered ring (B)~0.65~ -5.0Moderately Aromatic

Note: The values are based on data for N-ethylated carbazole derivatives and represent the expected aromaticity for the rings of this compound. researchgate.net Ring A refers to the outer benzene rings, and Ring B refers to the central pyrrole ring.

Quantitative Structure-Property Relationship (QSPR) Modeling for Optoelectronic Characteristics

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of molecules with their observed activities or properties. For optoelectronic materials, QSPR models can be developed to predict key characteristics such as HOMO/LUMO energies, emission wavelengths, and charge carrier mobilities. mdpi.com

To build a QSPR model for carbazole derivatives, one would first create a dataset of various carbazoles with known experimental optoelectronic properties. For each molecule in the dataset, a set of numerical descriptors (e.g., molecular weight, volume, dipole moment, HOMO/LUMO energies from DFT) is calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that links the descriptors to the property of interest.

While no specific QSPR models for this compound are documented, this approach could be used to predict its properties by placing it within a larger class of N-alkylated carbazoles. Such a model would allow for the rapid screening of new carbazole derivatives for specific optoelectronic applications without the need for extensive synthesis and experimentation. nih.gov

Biological and Biomedical Research on 9 Isopropyl 9h Carbazole Analogues

Anticancer and Antitumor Research

Carbazole (B46965) derivatives have emerged as a promising class of compounds in the field of oncology. encyclopedia.pub Their planar structure allows them to interact with biological macromolecules, leading to the disruption of cancer cell processes. nih.gov

Inhibition of Cellular Proliferation and Induction of Apoptosis

A primary mechanism through which carbazole analogues exert their anticancer effects is by inhibiting the proliferation of cancer cells and inducing programmed cell death, or apoptosis. For instance, a carbazole derivative, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), has demonstrated a strong inhibitory effect on the growth of melanoma cells by increasing cell apoptosis. nih.gov This process was associated with the upregulation of caspase activities, key enzymes in the apoptotic pathway. nih.gov In vivo studies have further confirmed that ECCA suppresses melanoma growth by enhancing apoptosis and reducing cell proliferation. nih.gov Other studies have shown that various carbazole derivatives can significantly reduce the growth of different cancer cell lines, including triple-negative breast cancer cells (MDA-MB-231) and MCF-7 cells. mdpi.com For example, certain 5,8-dimethyl-9H-carbazole derivatives have shown potent antiproliferative activity, with some compounds exhibiting IC50 values in the sub-micromolar range against MDA-MB-231 cells. mdpi.com

The introduction of different functional groups to the carbazole nucleus has been a key strategy in developing potent anticancer agents. A series of carbazole derivatives were synthesized and evaluated for their in vitro anticancer activity against human breast cancer cell line (MCF 7), with some compounds showing activity comparable to the standard drug Adriamycin. mdpi.com

Targeting Specific Cellular Pathways (e.g., JAK/STAT, Tubulin Organization)

The anticancer activity of carbazole analogues is often attributed to their ability to target specific cellular signaling pathways that are crucial for cancer cell survival and proliferation.

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is essential for processes such as cell proliferation, differentiation, and apoptosis. researchgate.netfao.org Aberrant activation of this pathway is implicated in various cancers. researchgate.net Carbazole derivatives have been identified as potential inhibitors of the JAK/STAT pathway. researchgate.netnih.gov Specifically, some 1,4-dimethyl-carbazole derivatives have been shown to target the STAT3 protein, a key component of this pathway that is a major target for the development of novel cancer therapeutics. fao.org By blocking the phosphorylation of STAT proteins, these compounds can impede tumor progression. researchgate.net

Tubulin Organization: The microtubule network is vital for several cellular functions, including mitosis and cell migration. mdpi.com Some carbazole derivatives have been found to target the organization of tubulin, the protein that forms microtubules. mdpi.com This interference with the microtubule network can disrupt cell division and lead to cancer cell death. mdpi.com

Beyond these, carbazole alkaloids have been shown to intercalate in DNA and inhibit topoisomerases, enzymes that are critical for DNA replication and repair. nih.govmdpi.com Ellipticine (B1684216), a naturally occurring carbazole alkaloid, is a well-known topoisomerase inhibitor. mdpi.com Furthermore, some carbazole compounds can reactivate the p53 tumor suppressor pathway, which is often inactivated in cancer cells. nih.gov For example, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) has been shown to activate the p53 signaling pathway, leading to apoptosis in melanoma cells. nih.gov

Antimicrobial Activities (Antibacterial, Antifungal)

The rise of drug-resistant microbial strains has necessitated the search for new antimicrobial agents. Carbazole and its derivatives have been identified as an important class of compounds with potential antimicrobial properties. mdpi.com The carbazole framework is found in naturally occurring antibiotics like carbazomycins, which exhibit antibacterial and antifungal activities. encyclopedia.pubresearchgate.net

Various synthetic carbazole derivatives have been developed and tested for their antimicrobial efficacy. For example, N-substituted carbazoles incorporating imidazole (B134444) or 1,2,4-triazole (B32235) moieties have shown significant antibacterial and antifungal activities. mdpi.com The introduction of a triazole group was found to enhance antifungal activity against Candida albicans, while an imidazole group appeared to be beneficial for antibacterial efficacy against a range of bacteria, including Staphylococcus aureus and Escherichia coli. mdpi.com

Other modifications, such as the synthesis of carbazole-incorporated chromones and carbazonyloxy β-hydroxy amine-based chalcones, have also yielded compounds with notable antimicrobial activities. fao.org Some of these derivatives have shown activity comparable to standard drugs like griseofulvin (B1672149) against C. albicans. fao.org Studies on halogenated carbazole derivatives have revealed that substitution patterns can influence antimicrobial specificity. For instance, iodo-substituted carbazoles demonstrated better activity against Gram-positive bacteria, while bromo-containing carbazoles were more effective against Gram-negative bacteria. nih.gov

Below is a table summarizing the antimicrobial activities of selected carbazole derivatives.

Compound/Derivative ClassTarget MicroorganismActivity/Observation
N-substituted carbazoles with 1,2,4-triazole moietyCandida albicansIncreased antifungal activity with a minimum inhibitory concentration (MIC) of 2–4 µg/mL. mdpi.com
N-substituted carbazoles with imidazole moietyS. aureus, B. subtilis, E. coli, MRSA, P. aeruginosa, B. proteusFavorable antibacterial efficacy with MIC values of 1–8 µg/mL. mdpi.com
3-Cyano-9H-carbazole, 3-Iodo-9H-carbazole, 3,6-Diiodo-9H-carbazoleBacillus subtilisSuppressed bacterial growth at a concentration of 31.25 μg/ml. nih.gov
1,3,6-Tribromo-9H-carbazoleEscherichia coliInhibited bacterial growth at a concentration of 31.25 μg/ml. nih.gov

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are underlying factors in many diseases. uni-saarland.de Carbazole derivatives have demonstrated potential as both anti-inflammatory and antioxidant agents. encyclopedia.pub

Several studies have investigated the anti-inflammatory effects of carbazole analogues. Natural carbazole alkaloids isolated from plants have shown remarkable anti-inflammatory properties in in vitro models. encyclopedia.pub Synthetic carbazole derivatives have also been evaluated for their ability to mitigate inflammation. nih.gov For example, a study on newly synthesized carbazole derivatives showed that some compounds were potent against inflammation in a carrageenan-induced rat paw edema model. nih.gov The presence of an electron-releasing group on the benzene (B151609) ring was found to increase the anti-inflammatory potency. nih.gov

In terms of antioxidant activity, carbazole-based compounds have been shown to act as free radical scavengers. encyclopedia.pub The antioxidant potential of various carbazole derivatives has been evaluated using methods such as the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assay. nih.gov For instance, 9-ethyl-9H-carbazole-hydrazone conjugates with halogen-substituted aromatic moieties exhibited a reducing potential against non-fluorescent 2',7'-dichlorofluorescein (B58168) oxidation. nih.gov The antioxidant activities of carbazole derivatives are influenced by the nature and position of substituents on the carbazole ring. nih.gov

Enzyme Inhibition Studies (e.g., Casein Kinase 2 (CK2) Inhibition)

Carbazole analogues have been investigated as inhibitors of various enzymes that play critical roles in different pathological conditions.

One notable target is Casein Kinase 2 (CK2) , a serine/threonine kinase that is often overexpressed in cancer and is involved in promoting cell growth and survival. mdpi.comtargetmol.com The natural carbazole alkaloid ellipticine has been identified as an inhibitor of CK2. nih.gov This has spurred the development of new ellipticine and pyridocarbazole derivatives as potential CK2 inhibitors. nih.gov Molecular docking studies have been used to understand the interaction of these compounds with the CK2 active site, revealing that specific substitutions on the carbazole moiety can enhance inhibitory activity. nih.gov

Carbazole derivatives have also been explored as inhibitors of other enzymes. For example, a series of carbazole-based acetyl benzohydrazides have been synthesized and evaluated for their ability to inhibit the urease enzyme . Additionally, triazole-containing carbazole derivatives have been designed as inhibitors of acetylcholinesterase (AChE) , an enzyme implicated in Alzheimer's disease.

The table below highlights some enzyme inhibition studies involving carbazole analogues.

Enzyme TargetCarbazole Derivative ClassKey Findings
Casein Kinase 2 (CK2)Ellipticine and pyridocarbazole derivativesShowed anti-tumor activity, with some analogues being more potent than ellipticine. nih.gov
UreaseCarbazole-based acetyl benzohydrazidesSynthesized and investigated for urease enzyme inhibition.
Acetylcholinesterase (AChE)Triazole-containing carbazole derivativesDemonstrated significant anti-AChE activity, with IC50 values in the low micromolar range.

Pharmacological Potential in Neurodegenerative Diseases (e.g., Anti-Alzheimer)

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Carbazole derivatives have shown promise as neuroprotective agents and are being explored for their therapeutic potential in these conditions. encyclopedia.pub

One of the key strategies in anti-Alzheimer's research is the inhibition of acetylcholinesterase (AChE), which leads to an increase in the levels of the neurotransmitter acetylcholine. As mentioned earlier, a series of triazole-containing carbazole derivatives have been developed as effective AChE inhibitors. The structure-activity relationship studies of these compounds have shown that the nature and position of substituents on the benzyl (B1604629) pendent group can significantly influence their anti-AChE activity.

Furthermore, carbazole analogues have been found to enhance neurogenesis, the process of generating new neurons. A study involving 25 aminopropyl carbazole derivatives showed that one compound, in particular, demonstrated excellent proneurogenic and neuroprotective activity in cultured neural stem cells without apparent toxicity. targetmol.com This suggests that carbazole-based compounds could be valuable for stimulating the brain's own repair mechanisms. Research has also indicated that N-substituted carbazoles can possess significant neuroprotective activity, which may be linked to their antioxidant properties. mdpi.com

Antiviral and Anti-malarial Investigations

The structural framework of carbazole has been identified as a promising starting point for the development of novel antiviral and anti-malarial agents. Researchers have explored various derivatives, including those with substitutions at the N9 position, akin to 9-Isopropyl-9H-carbazole.

In the realm of antiviral research, carbazole derivatives have been investigated as inhibitors of viral proteins. For instance, the 2,7-diaminocarbazole moiety has been identified as a core structure for highly effective Hepatitis C Virus (HCV) NS5A inhibitors. nih.gov These inhibitors are typically connected to other motifs through amide bonds. nih.gov A significant consideration in the development of such compounds is the potential for metabolic cleavage of these bonds, which could release mutagenic aromatic amine cores. nih.gov Strategic modification at the N9 position of the carbazole is a key approach to mitigate this risk while retaining antiviral potency. nih.gov

In the fight against malaria, a parasitic disease responsible for significant global mortality, carbazole analogues have emerged as potent hits. nih.gov A high-throughput screening (HTS) campaign identified 1-(1-aminopropan-2-ol)carbazole analogues as potent agents against the Plasmodium falciparum K1 strain, which is known for its resistance to traditional drugs like chloroquine. nih.gov Subsequent optimization of these hits has led to the development of lead compounds with good efficacy in in vivo models, such as the P. berghei mouse model. nih.gov One promising lead compound demonstrated a 99.97% reduction in total parasitemia at a dose of 100 mg/kg/day, indicating a near-complete clearance of parasites after a four-day treatment. nih.gov The presence of the carbazole scaffold is also found in some natural products with reported anti-malarial activity. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive Carbazole Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity, guiding the rational design of more potent and selective drugs. drugdesign.org For bioactive carbazole scaffolds, SAR analyses have revealed key structural determinants for their therapeutic effects. drugdesign.orgresearchgate.net

The hybridization of the carbazole pharmacophore with other bioactive moieties is a common strategy to enhance biological activity and overcome drug resistance. researchgate.net SAR studies on these hybrid molecules help to elucidate the role of various functional groups and linkers in improving their biological profiles. researchgate.net

Key insights from SAR studies on bioactive carbazoles include:

Substitution at the N9 Position: The nature of the substituent at the N9 position of the carbazole ring is critical. In the context of 2,7-diaminocarbazole-based HCV inhibitors, proper alkyl substitution at the N9 position was found to be crucial for avoiding mutagenicity issues associated with the aromatic amine core, without compromising inhibitory activity. nih.gov This highlights the importance of groups like the isopropyl moiety in this compound for developing safer drug candidates.

Side Chain Modifications: In the anti-malarial 1-(1-aminopropan-2-ol)carbazole series, modifications to the aminoalcohol side chain significantly impact potency. The SAR study of this series was a key part of the optimization process that led to a lead compound with improved efficacy and favorable ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov

The systematic exploration of these structural modifications allows medicinal chemists to fine-tune the properties of carbazole-based compounds to achieve desired therapeutic outcomes. drugdesign.org

Molecular Docking and Computational Drug Design

Molecular docking is a powerful computational tool used in drug design to predict the preferred orientation of a molecule (ligand) when bound to a specific target, such as a protein or enzyme. nih.gov This technique is instrumental in elucidating the interactions between carbazole analogues and their biological targets, thereby guiding the design of more effective therapeutic agents. nih.govjchr.orgnih.gov

In the development of bioactive carbazole derivatives, molecular docking studies are frequently employed to:

Identify Potential Binding Sites: Docking simulations can predict how carbazole derivatives fit into the active site of a target protein. For instance, in the design of antimicrobial carbazoles, docking studies have helped to visualize the binding modes within the target enzyme's active pocket. rsc.org

Predict Binding Affinity: The scoring functions used in docking algorithms provide an estimation of the binding affinity between the ligand and the target. This allows researchers to prioritize the synthesis of compounds that are predicted to have the strongest interactions. nih.govdoaj.org

Explain SAR Data: Computational modeling can provide a structural basis for experimentally observed SAR trends. By visualizing the docked poses of a series of analogues, researchers can understand why certain functional groups enhance activity while others diminish it. nih.gov For example, docking can reveal specific hydrogen bonds or hydrophobic interactions that are crucial for binding, explaining the potency of particular derivatives. rsc.org

Future Research Directions and Emerging Applications

Integration of 9-Isopropyl-9H-carbazole into Multifunctional Materials

The unique structural features of this compound make it an attractive candidate for incorporation into multifunctional materials, where a single component can exhibit multiple useful properties. Research is moving towards designing materials where the carbazole (B46965) unit provides desirable electronic or photophysical characteristics alongside other functionalities.

One promising area is the development of materials for organic light-emitting diodes (OLEDs), particularly those utilizing thermally activated delayed fluorescence (TADF). The carbazole core is an excellent electron donor, and the isopropyl group can influence the steric hindrance between donor and acceptor units within a TADF molecule. This twisting is crucial for achieving a small energy gap between the singlet and triplet states, which is a key requirement for efficient TADF. Future work will likely focus on synthesizing novel TADF emitters where this compound is systematically integrated to fine-tune the emission properties and device efficiencies.

Furthermore, the integration of this compound into polymeric structures can lead to materials with combined properties, such as photoconductivity and specific mechanical or thermal stability. These multifunctional polymers could find applications in flexible electronics, sensors, and smart coatings.

Novel Synthetic Methodologies for Site-Specific Functionalization

To fully exploit the potential of this compound, the development of novel synthetic methods for precise, site-specific functionalization is paramount. While the nitrogen atom (N9) is readily substituted, achieving selective modification at specific carbons on the carbazole ring (e.g., C1, C3, C6) is more challenging but crucial for tuning the material's properties.

Recent advances in C-H functionalization, particularly those catalyzed by transition metals like palladium, offer powerful tools for directly introducing various functional groups onto the carbazole skeleton. Research is directed towards developing catalytic systems that can selectively target specific C-H bonds on the this compound core. For instance, palladium-catalyzed reactions have been employed for the amination of hindered aryl halides with 9H-carbazole, and similar strategies could be adapted for its 9-isopropyl derivative.

An efficient method for the synthesis of new π-conjugated styryl derivatives of N-isopropyl-9H-carbazole has been reported, utilizing techniques like the Suzuki-Miyaura coupling. This demonstrates a pathway for creating more complex, conjugated materials starting from the basic this compound structure. Future methodologies will likely focus on increasing the efficiency, selectivity, and substrate scope of these reactions, allowing for the creation of a diverse library of functionalized derivatives for various applications.

Synthetic ReactionCatalyst/ReagentsPurpose
Suzuki-Miyaura CouplingPalladium complexesCreation of π-conjugated styryl-carbazole compounds
Buchwald-Hartwig AminationPalladium precursors, bulky ligandsN-arylation of the carbazole core
C-H FunctionalizationTransition metal catalysts (e.g., Pd, Ni)Direct, site-selective introduction of functional groups

Advanced Spectroscopic Techniques for In-Depth Photophysical Understanding

A thorough understanding of the photophysical properties of this compound and its derivatives is essential for their application in optoelectronic devices. Advanced spectroscopic techniques are critical for probing the excited-state dynamics, which govern the performance of materials in OLEDs and solar cells.

Ultrafast transient absorption spectroscopy (TAS) is a powerful tool for studying the relaxation pathways of photoexcited carbazole derivatives. By using femtosecond and nanosecond laser pulses, researchers can monitor the formation and decay of transient species like singlet and triplet excitons in real-time. These studies can reveal crucial information about processes such as intersystem crossing (ISC), which is fundamental to the operation of TADF and phosphorescent materials. Applying TAS to this compound-based systems will help elucidate the influence of the isopropyl group on these ultrafast processes.

Computational modeling, in conjunction with experimental spectroscopy, will also play a vital role. Quantum chemical simulations can predict electronic transitions and energy levels, providing a deeper understanding of the experimental spectra and guiding the design of new molecules with tailored photophysical properties.

Design of Highly Efficient Charge-Transporting Systems

The carbazole scaffold is well-known for its excellent hole-transporting capabilities, making it a staple in the development of hole-transport materials (HTMs) for perovskite solar cells (PSCs) and OLEDs. The this compound unit can be strategically incorporated into larger molecular architectures to create HTMs with improved performance and stability.

The design of new HTMs involves connecting the carbazole core to other electroactive units to optimize the highest occupied molecular orbital (HOMO) energy level for efficient charge injection from the perovskite or emissive layer. Carbazole-based self-assembled monolayers (SAMs) are also being explored as hole transport layers in inverted perovskite solar cells, and derivatives of this compound could be adapted for this purpose.

Key parameters for an efficient HTM include high charge mobility, good thermal stability, and appropriate energy level alignment with adjacent layers in the device. Future research will focus on synthesizing and characterizing novel HTMs where the this compound unit is used to enhance these properties, potentially leading to more efficient and durable solar cells and OLEDs.

ApplicationDesired PropertyRole of this compound
Perovskite Solar Cells (PSCs)High hole mobility, good energy level alignmentCore building block for Hole-Transport Materials (HTMs)
Organic Light-Emitting Diodes (OLEDs)Efficient charge injection/transportComponent of HTMs or host materials
Self-Assembled Monolayers (SAMs)Interfacial energy level tuningFunctional unit for hole-selective contacts

Exploration of New Therapeutic Avenues via Rational Drug Design

The carbazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of many biologically active natural products and synthetic drugs. Carbazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.

Rational drug design can be employed to explore the therapeutic potential of this compound derivatives. This approach uses computational tools to model the interaction between a potential drug molecule and its biological target, such as an enzyme or receptor. By understanding the structure-activity relationships, chemists can design and synthesize new carbazole derivatives with enhanced potency and selectivity.

Future research in this area will involve synthesizing libraries of compounds based on the this compound scaffold with various functional groups at different positions. These compounds would then be screened for biological activity against a range of therapeutic targets. For example, novel carbazole hydrazine-carbothioamide derivatives have recently been synthesized and evaluated for their antioxidant and anticancer activities, indicating a viable pathway for developing new therapeutic agents from this versatile scaffold. The isopropyl group at the N9 position could influence the pharmacokinetic properties of these potential drugs, such as their solubility and metabolic stability.

Q & A

Q. Methodological Approach :

  • Use SHELX software (e.g., SHELXL for refinement) to resolve structural ambiguities. For example, discrepancies in bond angles or torsional conformations may arise from disordered isopropyl groups. Apply TWIN/BASF commands to model twinning or anisotropic displacement parameters .
  • Validate results against ORTEP-3-generated thermal ellipsoid plots to visualize atomic displacement and confirm molecular geometry . Cross-reference with Cambridge Structural Database (CSD) entries for analogous carbazole derivatives .

What safety protocols are critical during electrochemical studies involving this compound?

Q. Essential Precautions :

  • Personal Protective Equipment (PPE) : Wear flame-retardant antistatic lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors during electropolymerization .
  • Spill Management : Contain spills with inert absorbents (e.g., sand) and dispose of waste via licensed facilities. Avoid discharge into drains due to potential bioaccumulation risks .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Keep away from ignition sources to mitigate flammability risks .

How can researchers characterize the electrochemical properties of this compound in copolymer systems?

Q. Advanced Methodology :

  • Electropolymerization : Deposit thin films on glassy carbon electrodes using cyclic voltammetry (CV) in 0.1 M TBAP/CH₃CN. Monitor redox peaks at ~0.8–1.2 V (vs. Ag/Ag⁺) to assess carbazole’s oxidation behavior .
  • Impedance Spectroscopy : Evaluate capacitive performance (e.g., specific capacitance up to 2639 F/g) by analyzing Nyquist plots and Bode phase angles in 1 M H₂SO₄ . Compare with copolymers (e.g., 4-vinylbenzyl-carbazole) to study charge-transfer kinetics .

What environmental precautions are necessary when scaling up this compound synthesis?

Q. Ecological Considerations :

  • Waste Treatment : Neutralize reaction byproducts (e.g., HBr) with 5% NaOH before disposal. Avoid releasing unreacted carbazole into soil/water due to undefined biodegradability .
  • Green Chemistry : Replace halide solvents with ionic liquids or supercritical CO₂ to reduce toxicity. Implement life-cycle assessment (LCA) to quantify carbon footprint .

How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

Q. Analytical Strategy :

  • ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC). For example, the isopropyl group’s methine proton appears as a septet (~δ 4.2 ppm), while carbazole aromatic protons resonate at δ 7.2–8.3 ppm .
  • Dynamic NMR : Detect restricted rotation of the isopropyl group at low temperatures (<−40°C) to confirm steric hindrance effects .

What role does this compound play in coordination chemistry?

Q. Advanced Applications :

  • Platinum Complexes : Synthesize luminescent [Pt(Cbz-C^C*)Cl(PPh₃)] complexes by reacting this compound with PtCl₂ and PPh₃ in dichloromethane. Characterize emission spectra (λmax ~520 nm) for OLED applications .
  • Boronic Ester Derivatives : Functionalize with pinacol boronate groups (e.g., 9-(4-boronophenyl)-carbazole) for Suzuki-Miyaura cross-coupling in conjugated polymer synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.